4-(2,2-Difluoropropoxy)aniline
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Overview
Description
4-(2,2-Difluoropropoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a difluoropropoxy group attached to the para position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoropropoxy)aniline typically involves the nucleophilic substitution reaction of 4-nitroaniline with 2,2-difluoropropanol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoropropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2,2-Difluoropropoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Difluoropropoxy)aniline include:
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,4-Difluoroaniline
- 2,3-Difluoroaniline
- 2,4,6-Trifluoroaniline
- 2,5-Difluoroaniline
- 4-Fluoroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoropropoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as in medicinal chemistry or materials science .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(2,2-difluoropropoxy)aniline |
InChI |
InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6,12H2,1H3 |
InChI Key |
QIQQBYKRZLWSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)(F)F |
Origin of Product |
United States |
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